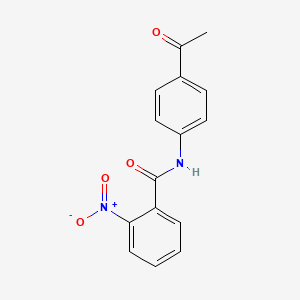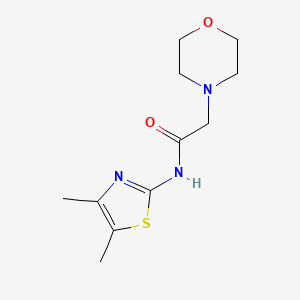![molecular formula C19H22N2O B5780870 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5780870.png)
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole, also known as TBPM-BIM, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.
作用機序
The mechanism of action of 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole is not yet fully understood. However, studies have shown that this compound may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. Additionally, this compound has been found to improve glucose metabolism and reduce insulin resistance in diabetic animals.
実験室実験の利点と制限
One of the advantages of using 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole in lab experiments is its high potency and selectivity. This compound exhibits a high level of activity at low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound in lab experiments is its poor solubility in water. This can make it difficult to administer the compound in vivo and can also affect its bioavailability.
将来の方向性
There are various future directions for the research on 2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole. One of the directions is to further investigate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective therapeutic agents. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its safety and efficacy. Additionally, the potential use of this compound as a diagnostic tool for certain diseases can also be explored.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral activities. Although its mechanism of action is not yet fully understood, studies have shown that it may exert its therapeutic effects by inhibiting certain enzymes or proteins involved in disease progression. Further research is needed to explore the potential of this compound as a therapeutic agent and diagnostic tool for various diseases.
合成法
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-tert-butylphenol and 1-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is obtained after purification using various techniques such as column chromatography or recrystallization.
科学的研究の応用
2-[(2-tert-butylphenoxy)methyl]-1-methyl-1H-benzimidazole has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-[(2-tert-butylphenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-9-5-8-12-17(14)22-13-18-20-15-10-6-7-11-16(15)21(18)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTZYESORARIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5780802.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperidine](/img/structure/B5780805.png)

![2-methoxy-4-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B5780838.png)
![5,5'-[1,4-phenylenebis(oxymethylene)]bis(3-methyl-1,2,4-oxadiazole)](/img/structure/B5780842.png)


![N-[2-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5780861.png)
![8-amino-4-phenyl-2,3-dihydro-1H-cyclopenta[4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8H)-one](/img/structure/B5780869.png)
![methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B5780879.png)
![3-{[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzonitrile](/img/structure/B5780885.png)
![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5780888.png)
![N-{3-[(2,2,2-trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5780891.png)
